N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core, substituted with a 4-chlorophenethyl group and a 3-methyl-1H-pyrazole-acetamide moiety. This compound is structurally complex, combining heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties . Its synthesis likely involves multi-step reactions, such as cyclization of thiophene precursors, amide coupling, and substitution reactions, as inferred from analogous compounds in the literature .
Properties
CAS No. |
1104401-00-4 |
|---|---|
Molecular Formula |
C23H23ClN6O4S |
Molecular Weight |
514.99 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C23H23ClN6O4S/c1-14-12-18(28-27-14)26-20(32)13-30-17-8-11-35-21(17)22(33)29(23(30)34)10-7-19(31)25-9-6-15-2-4-16(24)5-3-15/h2-5,8,11-12H,6-7,9-10,13H2,1H3,(H,25,31)(H2,26,27,28,32) |
InChI Key |
JQKACKZNWLKOBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Thieno[3,2-d]pyrimidine moiety : Known for various pharmacological effects.
- Pyrazole group : Associated with anti-inflammatory and analgesic properties.
- Chlorophenethyl substituent : May enhance interaction with biological targets.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit significant anticancer activity. Its structural components suggest potential interactions with enzymes involved in cancer progression.
Mechanism of Action :
The compound may inhibit specific kinases or enzymes that play critical roles in cell proliferation and survival pathways. For instance, it could target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells.
Anti-inflammatory and Analgesic Effects
Similar compounds derived from pyrazole have demonstrated anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazolone can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief without significant gastrointestinal side effects compared to traditional NSAIDs .
Case Studies
-
Synthesis and Evaluation :
A study synthesized various pyrazolone derivatives and evaluated their biological activities. The results showed that compounds with similar structures to this compound exhibited promising anti-inflammatory effects . -
Structure–Activity Relationship (SAR) :
Analysis of SAR highlighted that the presence of certain functional groups significantly influences the biological activity of pyrazolone derivatives. For example, compounds with electron-withdrawing groups showed enhanced efficacy against inflammatory conditions .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Highlights | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Chloro-N-(phenethyl)propanamide | Simple phenethyl group | Less complex than target compound | Limited anticancer activity |
| 3-Methylpyrazole derivatives | Similar pyrazole structure | Focused on different biological activities | Notable anti-inflammatory effects |
| Thieno[3,2-d]pyrimidines | Shares core structure | Known for various pharmacological effects | Potential anticancer properties |
Scientific Research Applications
N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic molecule that has a thieno[3,2-d]pyrimidine moiety, a pyrazole group, and a chlorophenethyl substituent. The molecular formula is which indicates the presence of chlorine, nitrogen, oxygen, and carbon atoms. Due to its potential biological activities, this compound has attracted interest in medicinal chemistry.
Preliminary Studies
Preliminary studies indicate that this compound may have significant biological activities, especially in the realm of cancer treatment. Its structural components suggest potential interactions with biological targets like enzymes involved in cancer progression.
Potential applications
This compound holds promise for several applications:
- Drug Discovery: As a lead compound for developing new therapeutic agents.
- Cancer Research: For studying its effects on cancer cells and related pathways.
- Material Science: For creating novel materials with specific properties.
Structural Features and Similar Compounds
Several compounds share structural features with this compound.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Chloro-N-(phenethyl)propanamide | Contains a simple phenethyl group | Less complex than the target compound |
| 3-Methylpyrazole derivatives | Similar pyrazole structure | Focused on different biological activities |
| Thieno[3,2-d]pyrimidines | Shares core structure | Known for various pharmacological effects |
Comparison with Similar Compounds
Research Findings and Gaps
- Kinase Inhibition Potential: Thieno-pyrimidinones are established kinase inhibitors. The pyrazole-acetamide substituent may enhance selectivity for tyrosine kinases (e.g., JAK3) .
- Antimicrobial Activity : Dithiazole-derived pyrimidines (Koutentis et al., 2011) exhibit antimicrobial effects, suggesting possible secondary applications .
- Synthetic Challenges : The compound’s complexity necessitates advanced crystallization techniques, as described in SHELX refinements .
Critical Gaps :
- No experimental data on IC₅₀, solubility, or in vivo efficacy are available in the provided sources.
- Comparative studies with benchmark inhibitors (e.g., Imatinib) are needed to validate hypothesized kinase activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
